An In-Depth Technical Guide to 3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole Hydrochloride: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to 3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole Hydrochloride: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, molecular weight, and key physicochemical properties. It further explores potential synthetic pathways, reactivity, and safety considerations. Drawing upon established principles of pyrazole chemistry, this document serves as a foundational resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, and a number of approved drugs incorporate this versatile ring system. The continued exploration of substituted pyrazoles is a vibrant area of research aimed at the discovery of new therapeutic agents. 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride represents a functionalized pyrazole derivative that can serve as a valuable building block in the synthesis of more complex molecules. The presence of a reactive chloromethyl group provides a handle for further chemical modifications, enabling the construction of diverse molecular architectures.
Chemical Structure and Molecular Properties
The fundamental characteristics of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride are summarized below.
Table 1: Core Properties of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole Hydrochloride
| Property | Value | Source/Method |
| Chemical Name | 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride | [2] |
| CAS Number | 2137587-78-9 | [2] |
| Molecular Formula (Free Base) | C₆H₉ClN₂ | [3] |
| Molecular Weight (Free Base) | 144.60 g/mol | Calculated |
| Molecular Formula (Hydrochloride) | C₆H₁₀Cl₂N₂ | Calculated |
| Molecular Weight (Hydrochloride) | 181.06 g/mol | Calculated |
The structure of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole consists of a pyrazole ring with a chloromethyl group at the 3-position, a methyl group at the 4-position, and a methyl group on the nitrogen at the 1-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring.
Figure 1: Chemical structure of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A potential synthetic route is outlined below, starting from the corresponding pyrazole-3-carbaldehyde.
Figure 2: Proposed synthetic workflow for 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride.
Causality Behind Experimental Choices:
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Synthesis of the Aldehyde Precursor: The starting material, 1,4-dimethyl-1H-pyrazole-3-carbaldehyde, can be synthesized through various methods, including the Vilsmeier-Haack reaction on a suitable pyrazole precursor.[4]
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Reduction to the Alcohol: The reduction of the aldehyde to the primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this purpose, offering high chemoselectivity for the carbonyl group.
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Chlorination of the Alcohol: The conversion of the alcohol to the corresponding chloride is a crucial step. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean reaction byproducts (SO₂ and HCl as gases). Other chlorinating agents could also be employed.[5]
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Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid. This is often done to improve the compound's stability and solubility in aqueous media.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on general organic synthesis principles. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Step 1: Synthesis of (1,4-dimethyl-1H-pyrazol-3-yl)methanol
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To a stirred solution of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
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Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole
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To a solution of (1,4-dimethyl-1H-pyrazol-3-yl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
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Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Formation of 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride
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Dissolve the crude 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
-
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
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Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the hydrochloride salt.
Physicochemical and Spectroscopic Data (Predicted and Analogous)
Direct experimental data for 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is limited. However, predictions and data from analogous compounds can provide valuable insights.
Table 2: Predicted and Analogous Physicochemical and Spectroscopic Data
| Data Type | Predicted/Analogous Value | Remarks |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Solubility | Not available | The hydrochloride salt is expected to have some solubility in polar solvents like water and alcohols. |
| ¹H NMR | Not available | Expected signals for two methyl groups, a methylene group, and a pyrazole ring proton. |
| ¹³C NMR | Not available | Expected signals for the pyrazole ring carbons, the two methyl carbons, and the methylene carbon. |
| Mass Spectrum (Free Base) | Predicted [M+H]⁺: 145.05271 m/z | [3] |
| IR Spectrum | Not available | Expected characteristic peaks for C-H, C=N, and C-Cl bonds. |
Reactivity and Applications in Drug Development
The chloromethyl group in 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a key functional handle for synthetic transformations.[6] It is an electrophilic center susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Nucleophilic Substitution:
The chloromethyl group can react with various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to its use as a building block for constructing more complex molecules with potential therapeutic applications.
Applications in Medicinal Chemistry:
The pyrazole scaffold is a component of numerous drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and anticancer properties.[1] By utilizing 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride as a starting material, medicinal chemists can synthesize libraries of novel compounds for biological screening. The introduction of various substituents via the chloromethyl handle allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is classified as an acute toxicant (oral, dermal, and inhalation), a skin irritant, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a valuable, functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its reactive chloromethyl group allows for diverse synthetic modifications, enabling the creation of novel pyrazole derivatives for drug discovery programs. While specific experimental data for this compound is not extensively documented, this guide provides a solid foundation of its chemical properties, a plausible synthetic strategy, and key safety information to aid researchers in their scientific endeavors.
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